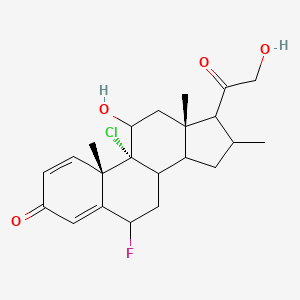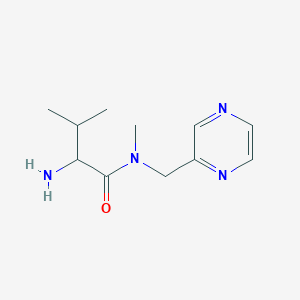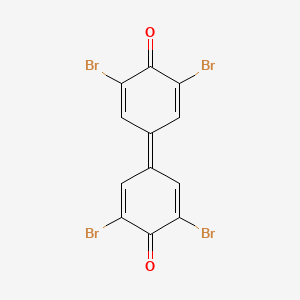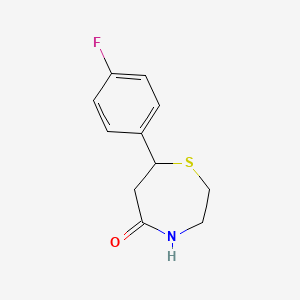![molecular formula C27H44O2 B14796894 (5S,9S,10S,13R,17S)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B14796894.png)
(5S,9S,10S,13R,17S)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Colestolone, also known as 5α-cholest-8(14)-en-3β-ol-15-one, is a potent inhibitor of sterol biosynthesis. It is described as a hypocholesterolemic (lipid-lowering) agent. Colestolone was first reported in 1977 and has been studied extensively for its ability to significantly reduce serum cholesterol levels in both animals and humans .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Colestolone is synthesized through a series of chemical reactions starting from cholesterol or its derivatives. The synthetic route typically involves the oxidation of cholesterol to form cholest-4-en-3-one, followed by further oxidation and rearrangement to yield colestolone. The reaction conditions often include the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate, and the reactions are carried out under controlled temperatures and pH conditions .
Industrial Production Methods: Industrial production of colestolone involves large-scale synthesis using similar chemical routes as described above. The process is optimized for yield and purity, with stringent quality control measures to ensure the consistency of the final product. The use of advanced purification techniques such as chromatography is common to isolate colestolone from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions: Colestolone undergoes various chemical reactions, including:
Oxidation: Colestolone can be further oxidized to form different derivatives.
Reduction: It can be reduced to form cholestanol derivatives.
Substitution: Colestolone can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, methanol.
Major Products Formed:
Oxidation Products: Various oxidized sterol derivatives.
Reduction Products: Cholestanol derivatives.
Substitution Products: Modified sterol compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Colestolone has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of other sterol derivatives.
Biology: Studied for its role in inhibiting sterol biosynthesis in cell cultures.
Medicine: Investigated for its potential as a hypocholesterolemic agent to lower cholesterol levels in patients.
Wirkmechanismus
Colestolone exerts its effects by inhibiting multiple early-stage steps in cholesterol biosynthesis, such as the enzyme HMG-CoA reductase. This inhibition leads to a reduction in the synthesis of cholesterol and other sterols. Colestolone does not affect late-stage steps in cholesterol biosynthesis, which helps to avoid the accumulation of toxic sterol intermediates. The compound is efficiently converted into cholesterol in the liver, further contributing to its lipid-lowering effects .
Vergleich Mit ähnlichen Verbindungen
Triparanol: Another cholesterol biosynthesis inhibitor, but with higher toxicity due to the accumulation of sterol intermediates.
Azacosterol: Similar to triparanol, it inhibits late-stage cholesterol biosynthesis and has associated toxicity.
Cholesterol: The end product of the biosynthesis pathway that colestolone inhibits.
Uniqueness of Colestolone: Colestolone is unique in its ability to inhibit early-stage cholesterol biosynthesis without causing the accumulation of toxic intermediates. This makes it a safer alternative compared to other inhibitors like triparanol and azacosterol .
Eigenschaften
Molekularformel |
C27H44O2 |
|---|---|
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
(5S,9S,10S,13R,17S)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)23-16-24(29)25-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h17-20,22-23,28H,6-16H2,1-5H3/t18?,19-,20?,22+,23-,26-,27+/m0/s1 |
InChI-Schlüssel |
LINVVMHRTUSXHL-CVPMQUHFSA-N |
Isomerische SMILES |
CC(C)CCCC(C)[C@@H]1CC(=O)C2=C3CC[C@H]4CC(CC[C@@]4([C@@H]3CC[C@]12C)C)O |
Kanonische SMILES |
CC(C)CCCC(C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10,11-Didehydro-6,7,8,9-tetrahydro-2H-cycloocta[g]-1-benzopyran-2-one](/img/structure/B14796819.png)
![(E)-7-[(1R,3aS,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid](/img/structure/B14796826.png)
![Ethyl (3-oxo-1-{[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}piperazin-2-yl)acetate](/img/structure/B14796828.png)

![N-[[4'-[[3-Butyl-1,5-dihydro-5-oxo-1-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-4-yl]methyl][1,1'-biphenyl]-2-yl]sulfonyl]-2-chlorobenzamide](/img/structure/B14796851.png)





![[(2s)-2-({3-[hydroxyl(2-Phenyl-(1r)-1-{[(Benzyloxy)[(2s)-2-({3-[hydroxyl(2-Phenyl-(1r)-1-Carbonyl]-Amino}ethyl)phosphinyl]-2-[(3-Phenylisoxazol-5-Yl)methyl]-1-Oxo-Propyl}amino)-3-(4-Hydroxy-Phenyl)](/img/structure/B14796898.png)

![N-[2-(tetrazolidin-5-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-amine](/img/structure/B14796909.png)
